molecular formula C10H14N2OS B2767573 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one CAS No. 1341511-69-0

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one

Cat. No.: B2767573
CAS No.: 1341511-69-0
M. Wt: 210.3
InChI Key: ZODIBUNVGQTQEO-UHFFFAOYSA-N
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Description

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one is a heterocyclic compound that features a pyrrolidinone ring substituted with a thiophen-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one typically involves the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of appropriate precursors, such as γ-aminobutyric acid derivatives.

    Introduction of the Thiophen-2-ylmethylamino Group: This step involves the nucleophilic substitution reaction where thiophen-2-ylmethylamine reacts with the pyrrolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The thiophen-2-ylmethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential ligand for receptor binding studies.

    Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.

    Industry: It can be utilized in the production of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share structural similarities with 1-Methyl-3-((thiophen-2-ylmethyl)amino)pyrrolidin-2-one.

    Pyrrolidinone Derivatives: Compounds such as 1-Methyl-2-pyrrolidinone and 3-Aminopyrrolidin-2-one are structurally related.

Uniqueness

This compound is unique due to the combination of the pyrrolidinone ring and the thiophen-2-ylmethylamino group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

1-methyl-3-(thiophen-2-ylmethylamino)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2OS/c1-12-5-4-9(10(12)13)11-7-8-3-2-6-14-8/h2-3,6,9,11H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODIBUNVGQTQEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)NCC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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